1-(2-Thienyl)propane-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-2-ylpropane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c1-5(8)7(9)6-3-2-4-10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYDDUUWFJQMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159929 | |
| Record name | 1-(2-Thienyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13678-69-8 | |
| Record name | 1-(2-Thienyl)-1,2-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Thienyl)propane-1,2-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Thienyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-thienyl)propane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.781 | |
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| Record name | 1-(2-Thienyl)-1,2-propanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies for 1 2 Thienyl Propane 1,2 Dione and Analogous Thiophene Diketones
Established Synthetic Pathways to 1-(2-Thienyl)propane-1,2-dione
The preparation of this compound has been achieved through several well-documented synthetic routes. These methods often leverage classical organic reactions tailored to the thiophene (B33073) core.
Catalyst-Mediated Condensation Reactions
Catalyst-mediated condensation reactions represent a primary strategy for the synthesis of thiophene-containing diketones. A notable approach involves the Friedel-Crafts acylation of thiophene. For instance, the reaction of thiophene with propanedioyl chloride (malonyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in dichloromethane (B109758) yields this compound. This method has been reported to produce the target compound with a high yield of approximately 88% after crystallization.
Another variation is the Claisen condensation. A modified Claisen condensation between 2-acetylthiophene (B1664040) and an appropriate ester, such as ethyl acetate (B1210297), in a solvent like tetrahydrofuran (B95107) (THF) with a strong base like sodium hydride (NaH), can yield related 1,3-diketones. While this specific reaction produces 1-(2-thienyl)butane-1,3-dione, theoretical adaptation by substituting the ester with a reagent like methyl glyoxylate (B1226380) could potentially lead to the desired 1,2-diketone structure.
| Reactants | Catalyst/Base | Solvent | Product | Yield |
| Thiophene, Propanedioyl chloride | AlCl₃ | Dichloromethane | This compound | ~88% |
| 2-Acetylthiophene, Ethyl acetate | NaH | THF | 1-(2-Thienyl)butane-1,3-dione | Up to 92% for analogs |
Oxidative Carbonylation Approaches for α-Diketone Synthesis
Oxidative carbonylation presents a modern and efficient route for the synthesis of α-diketones. rsc.org This method often involves the use of a transition-metal catalyst and an oxidant. For example, an iodine-catalyzed oxidative carbonylation of α-methylene ketones has been developed to produce 1,2-diaryl diketones. acs.org This approach utilizes a friendly catalytic system of I₂-TBHP (tert-butyl hydroperoxide) in DMF (N,N-dimethylformamide). acs.org Substrates bearing a thiophene ring have been shown to react successfully, yielding the corresponding diketone products in good yields. nih.gov
One-Pot Cascade Methodologies from Aldehydes and Ketones
One-pot cascade reactions offer an efficient and atom-economical approach to synthesizing α-diketones directly from simple precursors like aldehydes and ketones. rsc.org A novel methodology utilizes a bifunctional iron nanocomposite catalyst with hydrogen peroxide as a green oxidant in water. rsc.org This strategy allows for the direct synthesis of various α-diketones and has shown broad substrate suitability. rsc.org While not explicitly detailed for this compound, the general applicability of this method suggests its potential for the synthesis of this and related thiophene diketones.
Green Chemistry Principles and Sustainable Synthetic Routes for α-Diketones
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for α-diketones, aiming to reduce environmental impact. rsc.org This includes the use of environmentally benign solvents like water, catalyst-free conditions, and energy-efficient processes. rsc.orgchemmethod.com
For instance, the use of CO₂ as a co-catalyst in the synthesis of non-symmetric α-diketones directly from aldehydes represents a green approach. rsc.org This transition-metal-free method highlights the potential for more sustainable chemical production. rsc.org Additionally, the development of solvent-free protocols, such as those using polyphosphoric acid (PPA) as a catalyst, further enhances the sustainability of diketone synthesis. The use of heterogeneous catalysts, like silica (B1680970) boron sulfonic acid, which can be easily recovered and reused, also aligns with green chemistry principles. chemmethod.com
Multi-Component Reactions in the Construction of Thiophene Derivatives
Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules like thiophene derivatives from simple starting materials in a single step. researchgate.netnih.govtandfonline.com These reactions are highly convergent and atom-economical, making them attractive for generating molecular diversity. researchgate.netnih.gov
The Gewald reaction is a classic example of an MCR used for synthesizing 2-aminothiophenes, which can be precursors to other thiophene derivatives. rsc.org More contemporary MCRs often employ catalysts to facilitate the formation of highly substituted thiophenes. For example, copper(I)-catalyzed MCRs can produce fully substituted thiophene derivatives in a one-pot manner. acs.org These reactions demonstrate the versatility of MCRs in accessing a wide range of thiophene structures. tandfonline.comnih.gov
Derivatization Strategies from Precursor Compounds
The synthesis of analogous thiophene diketones often relies on the derivatization of readily available precursor compounds, with 2-acetylthiophene being a key starting material. mdpi.comchemeducator.org Friedel-Crafts acylation of thiophene is a common method to produce 2-acetylthiophene. orgsyn.org
Mechanistic Investigations of this compound Formation Pathways
The formation of this compound and analogous thiophene diketones is primarily achieved through well-established reaction mechanisms, namely Friedel-Crafts acylation and Claisen condensation. The specific pathways and factors influencing these reactions are crucial for optimizing synthetic strategies.
Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation of thiophene with propanedioyl chloride (malonyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a direct method for synthesizing this compound. The generally accepted mechanism involves several key steps:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) interacts with the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This species is resonance-stabilized. byjus.com
Electrophilic Aromatic Substitution: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This electrophilic attack preferentially occurs at the C2 position of the thiophene ring. The higher stability of the cationic intermediate (arenium ion) formed by attack at the C2 position, which can be described by three resonance structures, compared to the intermediate from C3 attack (two resonance structures), accounts for the observed regioselectivity. stackexchange.com
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the thiophene ring and yielding the final acylated product. byjus.com
Kinetic studies on the acylation of thiophene have provided insights into the reaction rates and the influence of catalysts. For instance, studies on the acetylation of thiophene with acetic anhydride (B1165640) have been conducted using various Lewis acid catalysts. researchgate.net Furthermore, kinetic investigations into the reactions of thiophene-2-carbonyl chloride with organoaluminum reagents have proposed a mechanistic model where the formation of an ion pair is a key step in ketone production. bohrium.com
Claisen Condensation Pathway
The Claisen condensation provides a route to analogous β-diketones, such as 1-(2-thienyl)butane-1,3-dione, by reacting 2-acetylthiophene with an appropriate ester in the presence of a strong base. mdpi.com The mechanism proceeds as follows:
Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an α-proton from 2-acetylthiophene to form a nucleophilic enolate ion.
Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of the ester.
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-diketone.
The choice of base and solvent is critical in Claisen condensations. For example, the use of NaH in tetrahydrofuran (THF) has been found to be effective for the synthesis of 2-thienyl diketones. mdpi.com Computational studies on related β-diketonate complexes have been used to support experimental photophysical data, indicating the utility of theoretical approaches in understanding these systems. nih.gov
Side reactions in these synthetic pathways can include over-acylation in Friedel-Crafts reactions, leading to di-thienyl products, and self-condensation of the ketone in Claisen-type reactions. Careful control of stoichiometry and reaction conditions is therefore essential to maximize the yield of the desired diketone.
| Synthetic Method | Starting Materials | Reagents/Catalysts | Key Mechanistic Features | Typical Products |
| Friedel-Crafts Acylation | Thiophene, Propanedioyl chloride | AlCl₃ | Formation of an acylium ion, Electrophilic attack at C2 of thiophene | This compound |
| Claisen Condensation | 2-Acetylthiophene, Ester | NaH, NaOEt, LDA | Formation of an enolate from 2-acetylthiophene, Nucleophilic attack on the ester carbonyl | Analogous 1,3-diketones (e.g., 1-(2-Thienyl)butane-1,3-dione) |
Chemical Reactivity and Transformation Mechanisms of 1 2 Thienyl Propane 1,2 Dione
Nucleophilic Addition Reactions at the 1,2-Dicarbonyl Moiety
The adjacent carbonyl groups in the 1,2-dione structure enhance the electrophilicity of each carbonyl carbon, making them susceptible to attack by nucleophiles. thieme-connect.de This reactivity is fundamental to many of the transformations that 1-(2-thienyl)propane-1,2-dione undergoes.
Reactions with Amines, Alcohols, and Thiols
1,2-Diketones readily react with a variety of nucleophiles, including amines, alcohols, and thiols. thieme-connect.de For instance, the reaction of this compound with amines can lead to the formation of imines or enamines, depending on the reaction conditions and the nature of the amine. These reactions are often the initial steps in the synthesis of more complex heterocyclic systems. The carbonyl groups can also react with alcohols to form hemiacetals or acetals, and with thiols to form hemithioacetals or thioacetals. These reactions are typically reversible and can be catalyzed by either acids or bases.
Carbanion Additions and Related C-C Bond Formations
The electrophilic carbonyl carbons of this compound are prime targets for carbanionic nucleophiles, leading to the formation of new carbon-carbon bonds. thieme-connect.de This class of reactions is crucial for building more complex molecular skeletons. For example, Grignard reagents and organolithium compounds can add to one or both of the carbonyl groups, resulting in the formation of tertiary alcohols. acs.org
The reactivity of α,β-unsaturated carbonyl systems provides a useful analogy. In these systems, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). libretexts.org While this compound is not an α,β-unsaturated system in the same sense, the principle of nucleophilic attack at electrophilic centers is the same. The presence of two adjacent carbonyl groups offers multiple sites for reaction, and the specific outcome can often be controlled by the choice of nucleophile and reaction conditions.
Cyclocondensation Reactions for Heterocycle Synthesis
A significant application of this compound is its use as a building block in the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of a cyclic structure from two or more molecules, with the elimination of a small molecule such as water.
Formation of Quinoxaline (B1680401) Derivatives via Reaction with Aromatic o-Diamines
The reaction of 1,2-dicarbonyl compounds with aromatic o-diamines is a well-established and widely used method for the synthesis of quinoxaline derivatives. sapub.orgsphinxsai.com This reaction is a type of cyclocondensation, where the two carbonyl groups of the dione (B5365651) react with the two amino groups of the diamine to form a six-membered pyrazine (B50134) ring fused to the benzene (B151609) ring of the diamine.
The general reaction involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, often in a solvent like ethanol (B145695) or acetic acid under reflux, to produce the corresponding quinoxaline. sphinxsai.com Various catalysts, such as cerium (IV) ammonium (B1175870) nitrate, iodine, and Brønsted acidic ionic liquids, have been employed to improve the efficiency and yield of this reaction. sphinxsai.com The use of greener solvents and catalysts is an area of active research. sphinxsai.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Aromatic o-diamine | Quinoxaline derivative | sapub.orgsphinxsai.com |
| 1,2-Dicarbonyl compound | Aryl 1,2-diamine | Quinoxaline | sphinxsai.com |
[3+2]-Annulation Strategies for Cyclopentane (B165970) Skeletons
1,2-Diketones, including this compound, can participate in [3+2]-annulation reactions to form five-membered carbocyclic rings, specifically cyclopentane skeletons. thieme-connect.de In these reactions, the 1,2-dicarbonyl compound acts as a three-atom component (C-C=O), reacting with a two-atom component to close the ring.
One notable strategy involves the reaction of 1,2-diketones with dianion equivalents, such as bis(silyl enol ethers), in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). thieme-connect.de This approach allows for the efficient construction of functionalized cyclopentane systems. Another method utilizes the reaction with 3-halo-2-(silylmethyl)propenes. thieme-connect.de These [3+2]-annulation strategies are valuable tools in organic synthesis for the creation of complex cyclic molecules.
Derivatization and Functionalization of the Thiophene (B33073) Ring System
The thiophene ring in this compound is an aromatic heterocycle that can undergo various chemical modifications, allowing for the synthesis of a wide range of derivatives. These reactions can be broadly categorized into electrophilic substitution and modifications involving the sulfur atom.
The thiophene ring is generally susceptible to electrophilic substitution reactions, such as halogenation and nitration. The position of substitution is influenced by the directing effects of the propane-1,2-dione substituent. Furthermore, the sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide. These derivatization reactions provide a means to tune the electronic and steric properties of the molecule, which can be useful for various applications.
| Reaction Type | Reagents | Product Type | Reference |
| Electrophilic Halogenation | Halogenating agent | Halogenated thiophene derivative | |
| Electrophilic Nitration | Nitrating agent | Nitrated thiophene derivative | |
| Oxidation | Hydrogen peroxide | Thiophene sulfoxide/sulfone |
Electrophilic Aromatic Substitution Reactions
The thiophene ring present in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. researchgate.net Generally, these reactions proceed through a two-step mechanism involving the initial attack of an electrophile by the aromatic π-system to form a carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The subsequent fast step is the deprotonation of the carbon atom that was attacked, which restores the aromatic system. masterorganicchemistry.com
For thiophene derivatives, electrophilic substitution preferentially occurs at the C5 position (adjacent to the sulfur atom and para to the substituent) or the C3 position (meta to the substituent), with a strong preference for the C5 position if it is unsubstituted. The diketone substituent at the C2 position of the thiophene ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. However, substitution reactions such as nitration and halogenation can still be carried out under appropriate conditions. The directing effect of the C2-substituent favors substitution at the C5 and sometimes the C4 positions. The specific regioselectivity of these reactions is a subject of detailed study, often involving computational analysis to predict the most likely sites of attack. researchgate.netxmu.edu.cn
Bromination and Other Halogenation Reactions
Halogenation is a key electrophilic aromatic substitution reaction for thiophene and its derivatives. The bromination of compounds structurally similar to this compound, such as other β-diketones and thiophene-containing chalcones, has been extensively studied. acs.orgresearchgate.net For instance, the bromination of 3-aryl-1-(2-hydroxyaryl)propane-1,3-diones can be achieved using reagents like copper(II) bromide (CuBr₂) or a combination of an ammonium halide and a persulfate, leading to 3-bromoflavones in a one-pot reaction that involves both halogenation and cyclodehydration. core.ac.uk
A common method for the selective bromination of β-diketones involves the use of N-Bromosuccinimide (NBS). acs.org This reagent allows for controlled mono-, di-, or tri-bromination at the α-carbon (the methylene (B1212753) group between the two carbonyls) of the diketone, particularly when the diketone is complexed with boron difluoride (BF₂). Although this targets the diketone chain rather than the aromatic ring, it highlights a key area of reactivity. For example, the reaction of a phenyl-β-diketone-BF₂ complex with one equivalent of NBS yields a monobrominated product, while two equivalents lead to a dibrominated product. acs.org
The direct bromination of the thiophene ring in related molecules, such as 1-(4-methoxyphenyl)-1-propanone, is a crucial step in the synthesis of various compounds. This reaction is typically carried out with molecular bromine (Br₂) to produce intermediates like 2-bromo-4′-methoxypropiophenone. datapdf.com For this compound, direct bromination of the thiophene ring would be expected to occur primarily at the C5 position.
Table 1: Examples of Bromination Reactions on Related Diketone Structures
| Starting Material (BF₂ Complex) | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 1a (phenyl derivative) | NBS (1.00 mmol) | 1a-Br₂ (dibromo) | 75% | acs.org |
| 1a (phenyl derivative) | NBS (1.61 mmol) | 1a-Br₃ (tribromo) | 73% | acs.org |
| 1f (4-chlorophenyl derivative) | NBS (1.00 mmol) | 1f-Br₂ (dibromo) | 69% | acs.org |
Formation of Schiff Bases and Related Ligands from Thiophene Diketones
1,2-diketones like this compound are excellent precursors for the synthesis of Schiff bases. These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl group (aldehyde or ketone). sci-hub.senih.gov The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final imine or azomethine group (-C=N-). nih.gov
The presence of two adjacent carbonyl groups in this compound allows for the formation of a variety of Schiff base ligands. Condensation with monoamines will yield simple imines, while reaction with diamines, such as 1,2-diaminoethane or ortho-phenylenediamine, can lead to the formation of more complex tetradentate ligands. nanobioletters.comresearchgate.net These ligands, which can bind to a metal center through two nitrogen and two oxygen atoms (N₂O₂), are of significant interest in coordination chemistry. researchgate.net
For example, the double condensation of 1-(2-thienyl)-1,3-butanedione with ethylenediamine (B42938) results in a symmetrical N₂O₂ Schiff base proligand. researchgate.net Similarly, di-2-thienylethanedione reacts with 1,2-diaminoethane in a 1:2 molar ratio to form a tetradentate Schiff base, which can be used in situ to prepare metal complexes. nanobioletters.com The versatility of these reactions allows for the synthesis of a wide array of acyclic and macrocyclic ligands by choosing different amine and diketone precursors. nanobioletters.comresearchgate.net
Chelation Chemistry and Coordination Complex Formation with Metal Ions
The Schiff bases derived from this compound and its analogues are powerful chelating agents, capable of forming stable coordination complexes with a wide range of metal ions. nih.govresearchgate.net The nitrogen atoms of the imine groups and the oxygen atoms from the carbonyl or enol groups act as donor sites, binding to the metal center. researchgate.net Tetradentate N₂O₂ Schiff base ligands, for instance, create a pocket that is highly effective for coordinating with transition metal ions like Cu(II), Ni(II), and Mo(VI). nanobioletters.comresearchgate.net
The synthesis of these metal complexes is often straightforward. Reaction of a pre-formed Schiff base ligand with a metal salt, or an in-situ method where the diketone, amine, and a metal precursor are combined in one pot, can yield the desired complex. nanobioletters.comresearchgate.net For example, dioxomolybdenum(VI) macrocyclic complexes have been prepared by reacting an ethanolic solution of molybdenyl acetylacetonate (B107027) with a Schiff base formed in situ from di-2-thienylethanedione and 1,2-diaminoethane. nanobioletters.com Further reaction with other 1,3-diketones can lead to the formation of elaborate macrocyclic structures. nanobioletters.com
The geometry of the resulting metal complexes is influenced by the nature of the metal ion and the ligand structure. Square planar and square pyramidal geometries are common. researchgate.net The electronic spectra and magnetic measurements of these complexes provide valuable information about their structure and bonding. nanobioletters.com
Table 2: Selected Metal Complexes of Thiophene-Containing Schiff Base Ligands
| Diketone Precursor | Amine | Metal Ion | Complex Geometry | Reference |
|---|---|---|---|---|
| Di-2-thienylethanedione | 1,2-diaminoethane | Mo(VI) | Distorted Octahedral | nanobioletters.com |
| 1-(2-thienyl)-1,3-butanedione | Ethylenediamine | Ni(II) | Square Planar | researchgate.net |
| 1-(2-thienyl)-1,3-butanedione | Ethylenediamine | Cu(II) | Square Planar | researchgate.net |
Redox Chemistry and Electropolymerization Behavior of this compound Analogues
Analogues of this compound, particularly those containing multiple thiophene units, exhibit interesting redox chemistry and are precursors for conducting polymers. researchgate.netcambridge.org Electropolymerization is a common technique used to synthesize thin films of these polymers directly onto an electrode surface. cambridge.orgwinona.edu This process typically involves the oxidative polymerization of heterocyclic monomers like thiophene. mdpi.com
The presence of a diketone moiety within a thiophene-based monomer can influence its electronic properties and polymerization behavior. For instance, molecules with a donor-acceptor-donor (DAD) architecture, where an electron-accepting ketone group is flanked by electron-donating thiophene rings, are of interest for materials science. researchgate.net The electropolymerization of such monomers is initiated by the generation of a radical cation on the electron-donating thiophene ring during an anodic scan in a cyclic voltammetry experiment. cambridge.org
Studies on thiophene- and furan-substituted diketopyrrolopyrrole (DPP) monomers show that these compounds undergo irreversible oxidation and reduction reactions. cambridge.org The resulting polymer films, which can be deposited on substrates like glassy carbon or ITO electrodes, have properties that are useful for applications in electronic devices such as photovoltaic cells. researchgate.netcambridge.org The electrochemical behavior, including the oxidation potential, is a critical factor determining the feasibility of electropolymerization. beilstein-journals.org The Schiff base ligands derived from thiophene diketones, especially those containing multiple thienyl groups, are also considered potentially electropolymerizable, offering a route to metal-containing polymers. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 1 2 Thienyl Propane 1,2 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 1-(2-thienyl)propane-1,2-dione. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For this compound, the ¹H NMR spectrum displays characteristic signals for the protons on the thiophene (B33073) ring and the methyl group. The thiophene protons typically appear as multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing insight into their positions on the ring. For instance, in a related derivative, 1,5-bis(4-chlorophenyl)-3-(2-thienyl)pentane-1,5-dione, the thiophene protons show characteristic chemical shifts. amanote.com The methyl protons of the propane-1,2-dione moiety will appear as a singlet in the aliphatic region.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons of the dione (B5365651) group, the carbons of the thiophene ring, and the methyl carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing at the downfield end of the spectrum.
In derivatives of this compound, such as those used in the synthesis of the drug Duloxetine, NMR is crucial for characterizing intermediates. google.com For example, in the synthesis of 2-(3-oxo-3-thiophen-2-yl-propyl)-isoindole-1,3-dione, both ¹H and ¹³C NMR are used to confirm the structure of this novel intermediate. google.com The complexity of NMR spectra increases with the complexity of the derivatives, often requiring advanced 2D NMR techniques for complete structural assignment. ipb.pt
Table 1: Representative NMR Data for Thienyl Ketone Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1-(2-Thienyl)-1-propanone | ¹H | - | - | - |
| ¹³C | - | - | - | |
| 1-phenyl-3-(2-thenoyl)-1,3-propanedione | ¹H | 4.57 | s | keto CH₂ |
| ¹H | 6.71 | s | enol CH | |
| ¹H | 7.17 | dd | keto CH | |
| ¹H | 7.19 | dd | enol CH | |
| 2-(3-oxo-3-thiophen-2-yl-propyl)-isoindole-1,3-dione | ¹H | - | - | - |
| ¹³C | - | - | - |
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent features in the FTIR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione moiety. These typically appear in the region of 1650-1750 cm⁻¹. For this compound, characteristic C=O stretching vibrations are observed near 1697 cm⁻¹. Another source indicates C=O stretches at 1656 cm⁻¹ and 1682 cm⁻¹.
The FTIR spectrum also reveals vibrations associated with the thiophene ring, including C-H stretching, C=C stretching, and ring breathing modes. The analysis of these vibrational modes can be complex and is often aided by theoretical calculations, such as Density Functional Theory (DFT), to achieve a complete assignment of the observed bands. nih.govresearchgate.net
Studies on related thienyl ketones, like bis(2-thienyl)ketone, have utilized resonance Raman spectroscopy in conjunction with DFT calculations to understand the vibrational dynamics in both the ground and excited electronic states. nih.gov This approach provides detailed insights into the structural changes that occur upon electronic excitation. The vibrational spectra of derivatives can be influenced by substituents, which may alter the position and intensity of the characteristic absorption bands. nih.gov
Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | ~1656-1697 |
| Thiophene Ring | C-H Stretching | ~3100-3000 |
| C=C Stretching | ~1500-1400 | |
| Ring Breathing | Varies |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the thienyl and dione groups in this compound. The UV-Vis spectrum of this compound exhibits absorption bands corresponding to π→π* and n→π* electronic transitions.
The π→π* transitions, which are typically high-energy and result in strong absorption bands, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene ring and the dicarbonyl moiety. The n→π* transitions are generally of lower energy and intensity and involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital.
For this compound, a maximum absorption (λₘₐₓ) is reported at 248 nm in chloroform, attributed to a π→π* transition of the thiophene ring. Studies on related thienyl ketones, such as phenyl 2-thienyl ketone and di-2-thienyl ketone, have shown that the positions of these absorption bands are sensitive to the solvent polarity. acs.org Theoretical calculations, like CNDO/S, are often employed to assign the observed electronic transitions. acs.org The chromophoric properties of these compounds make them interesting for applications in materials science, for example, as precursors for luminescent lanthanide complexes.
Table 3: UV-Vis Absorption Data for Thienyl Ketones
| Compound | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| This compound | Chloroform | 248 | - | π→π* (thiophene) |
| 1-hydroxy-2-(2-thienylcarbonyl)-3-thienylindolizine | - | 448 znaturforsch.com | 1.37 x 10⁴ znaturforsch.com | - |
| Di-2-thienyl ketone | Acetonitrile (B52724) | - | - | - |
Detailed molar absorptivity data for this compound is not consistently available in the search results.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, which has a molecular formula of C₇H₆O₂S, the expected monoisotopic mass is 154.008850 u. chemspider.comuni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the elemental composition of the molecule.
Under electron ionization (EI), the molecule will fragment in a characteristic manner. The fragmentation pattern can provide valuable structural information. For example, the loss of functional groups or parts of the molecule can be observed as specific mass-to-charge (m/z) ratios in the mass spectrum. The fragmentation of the related compound 1-(2-thienyl)-1-propanone has been studied, and its mass spectrum is available in the NIST WebBook. nist.gov
In the context of analyzing complex mixtures, such as in food science or metabolomics, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques. medcraveonline.com For instance, this compound has been identified as a flavoring component in food products using chromato-mass-spectrometric analysis. medcraveonline.com
Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 155.01613 | 130.8 |
| [M+Na]⁺ | 176.99807 | 139.3 |
| [M-H]⁻ | 153.00157 | 135.1 |
| [M+NH₄]⁺ | 172.04267 | 154.0 |
| [M+K]⁺ | 192.97201 | 138.0 |
Data from PubChemLite, calculated using CCSbase. uni.lu
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not explicitly detailed in the provided search results, information on closely related thienyl dione derivatives offers significant insights into the likely molecular architecture.
For instance, the crystal structure of 1,2-dithien-2-ylethanedione (2,2′-thenil), an analogue of benzil, reveals key structural features. researchgate.net Similarly, the crystal structure of the enol form of 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione (thenoyltrifluoroacetone) has been determined, providing information on the geometry of the thienyl ring and the dione moiety in its enolic tautomeric form. iucr.org
In the solid state, derivatives of this compound can exhibit specific packing arrangements stabilized by intermolecular interactions such as hydrogen bonding. The planarity of the thiophene ring and the conformation of the dione group are key aspects revealed by X-ray crystallography. For example, in 1,5-bis(4-chlorophenyl)-3-(2-thienyl)pentane-1,5-dione, the crystal structure provides detailed information on the spatial arrangement of the aryl and thienyl substituents. amanote.com
Table 5: Crystallographic Data for a Related Thienyl Dione
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 1,2-dithien-2-ylethanedione (2,2′-thenil) | Monoclinic | P2₁/c | 7.2501(12) | 4.7846(8) | 13.9867(23) | 96.897(3) | 2 |
Data from a study on thienyl analogs of benzil. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. Chromatography works on the principle of differential partitioning of components of a mixture between a stationary phase and a mobile phase. khanacademy.org
For the analysis of this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile and water. To improve peak shape and resolution, an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid, may be added to the mobile phase. sielc.com
HPLC methods are not only used for analytical purposes but are also scalable for preparative separation, allowing for the isolation of the pure compound from reaction mixtures or the removal of impurities. The purity of the isolated compound can then be accurately determined by analyzing the chromatogram. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. For instance, in one study, the retention time of 1-(2-thienyl)-1,2-propanedione was found to be 8.06 minutes under a specific set of conditions. cnr.it
Table 6: HPLC Method Parameters for Thienyl Dione Analysis
| Parameter | Description |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 or other nonpolar bonded phase |
| Mobile Phase | Acetonitrile/Water mixture |
| Additive | Phosphoric acid or Formic Acid |
| Detection | UV-Vis or Mass Spectrometry (MS) |
This table represents typical parameters; specific conditions may vary depending on the application.
Computational and Theoretical Investigations of 1 2 Thienyl Propane 1,2 Dione
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.govconnectjournals.com This method is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1-(2-thienyl)propane-1,2-dione. benasque.org DFT calculations are instrumental in determining optimized molecular geometries, understanding electronic distributions, and predicting spectroscopic properties. connectjournals.comtandfonline.com
Like other β-diketones, this compound can exist in different tautomeric forms, primarily the diketo and enol forms. researchgate.net The equilibrium between these forms is crucial as they possess different structures and chemical properties. mdpi.commdpi.com The enol form is often stabilized by a strong intramolecular hydrogen bond, creating a pseudo-aromatic ring. researchgate.net
Computational studies using DFT are employed to optimize the geometry of these different tautomers and determine their relative stabilities. researchgate.net For β-diketones with at least one substituent like a methyl or aryl group, the enol tautomer is generally preferred. researchgate.net In the case of thienyl-containing β-diketones, studies on related compounds have shown that the enol form is dominant in the solid state and in solution. mdpi.comresearchgate.net The interconversion between the enol and keto forms can be slow enough to be observed on the NMR timescale. mdpi.comresearchgate.net DFT calculations help to quantify the energy differences between these tautomers and investigate the transition states connecting them.
| Tautomeric Feature | Observation in Thienyl β-Diketones | Computational Insight (DFT) |
| Dominant Form | The enol form is generally more stable due to intramolecular hydrogen bonding and resonance. researchgate.netresearchgate.net | DFT calculations confirm the lower energy of the enol tautomer compared to the diketo form. |
| Enol Isomerism | For unsymmetrical diketones, the enol proton can be closer to either oxygen. In 1-phenyl-3-(2-thienyl)propane-1,3-dione, the enol proton is on the side of the phenyl group. researchgate.net | DFT geometry optimization can predict the preferred enol isomer by comparing the relative energies of the possible structures. |
| Interconversion Barrier | The conversion between enol and keto forms is often slow, with a measurable rate constant. mdpi.comresearchgate.net | DFT can be used to calculate the energy barrier for the tautomerization reaction, providing insight into the conversion rate. mdpi.com |
This table summarizes general findings for thienyl β-diketones based on available research. Specific values for this compound would require a dedicated computational study.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.govajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govhakon-art.com
A small HOMO-LUMO gap suggests that a molecule requires little energy to be excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. hakon-art.comacs.org For molecules like this compound, the electronic transitions, such as those observed in UV-Vis spectroscopy, are often dominated by HOMO to LUMO transitions, which typically correspond to π → π* transitions. nih.gov DFT calculations are a standard method for computing the energies of these orbitals and the resulting energy gap. acs.orgnih.gov
| Parameter | Definition | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron; higher energy indicates a better electron donor. acs.org |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron; lower energy indicates a better electron acceptor. acs.org |
| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller gap indicates higher reactivity and polarizability. It is a key factor in determining electronic transitions. hakon-art.comacs.org |
This table defines the key frontier molecular orbital parameters and their general significance in chemical reactivity.
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de An MEP map illustrates the three-dimensional charge distribution of a molecule by color-coding the electrostatic potential onto the molecular surface. uni-muenchen.delibretexts.org
Different colors on the MEP map signify different potential values:
Red and Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to attack by electrophiles. researchgate.net
Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to attack by nucleophiles. researchgate.net
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the highly electronegative oxygen atoms of the dione (B5365651) group, identifying them as the primary sites for electrophilic interaction. The hydrogen atoms and parts of the thiophene (B33073) ring would likely show positive potential (blue), indicating sites susceptible to nucleophilic interaction. uni-muenchen.deresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Correlation
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. benasque.orgrsc.org It is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and to simulate UV-Vis absorption spectra. rsc.org This allows for a direct correlation between theoretical calculations and experimental spectroscopic measurements.
For π-conjugated systems like this compound, TD-DFT can accurately predict the energies of electronic transitions, such as the characteristic π → π* transitions. nih.gov The calculations can also provide information about the nature of the excited state, for instance, whether it has significant charge-transfer character. chemrxiv.org Studies on related thienyl-containing dyes have shown that TD-DFT calculations, often combined with a solvent model, can reproduce experimental absorption spectra with reasonable accuracy. nih.gov This makes TD-DFT an invaluable tool for interpreting spectra and understanding the photophysical properties of the molecule. rsc.org
Quantum Chemical Studies on Chemical Reactivity Descriptors
Beyond the HOMO-LUMO gap, DFT calculations can be used to determine a range of global reactivity descriptors that quantify a molecule's stability and reactivity. connectjournals.comhakon-art.com These descriptors are calculated from the energies of the frontier orbitals and provide a more nuanced understanding of chemical behavior.
| Descriptor | Formula | Chemical Interpretation |
| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. High I indicates high stability. hakon-art.com |
| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. High A indicates a good electron acceptor. hakon-art.com |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. connectjournals.com |
| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. It is the negative of electronegativity. connectjournals.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to high hardness. connectjournals.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A soft molecule is more reactive. connectjournals.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy stabilization when a molecule accepts electrons from the environment; it quantifies the electrophilic nature of a molecule. connectjournals.com |
This table presents key global reactivity descriptors derived from DFT calculations, along with their formulas and interpretations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of a molecule, including conformational changes, flexibility, and intermolecular interactions.
For this compound, MD simulations could be used to:
Explore the conformational landscape and the flexibility of the bond connecting the thiophene ring and the dione moiety.
Study the dynamics of the keto-enol tautomerization process, especially in the presence of solvent molecules. mdpi.com
Investigate how the molecule interacts with other molecules, such as solvents or biological macromolecules. This is particularly relevant in the context of designing molecules for specific applications, such as inhibitors that bind to an enzyme's active site. researchgate.net
While specific MD studies on this compound are not detailed in the provided search results, the methodology has been applied to similar β-diketone systems to probe tautomerism and to larger biological systems to understand ligand binding kinetics and structural characteristics. mdpi.comresearchgate.net
In Silico Modeling for Biological Target Interactions (e.g., Molecular Docking Studies)
The exploration of the biological activities of this compound and its derivatives has been supported by computational, or in silico, modeling. These techniques provide insights into the potential interactions of the compound with biological macromolecules, guiding further experimental studies. The structural features of this compound, specifically the thiophene ring and the α-diketone moiety, are key to its putative interactions with biological targets. The thiophene ring can participate in π-π stacking interactions with aromatic amino acid residues within a protein's binding site, while the ketone groups are capable of forming hydrogen bonds.
Although specific molecular docking studies for this compound are not extensively reported in the literature, research on analogous compounds highlights the potential of this approach. For instance, molecular docking studies on other thiophene-containing compounds have been conducted to predict their binding modes and affinities for various enzymes. A study on 1-(2´-thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl), a related thiophene derivative, utilized molecular docking to investigate its potential as an antiviral agent against the COVID-19 main protease. nih.gov This research demonstrated that the thiophene moiety plays a crucial role in the interaction with the protein target. nih.gov
Furthermore, thiophene-2-carboxamide Schiff base derivatives have been the subject of molecular docking studies as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.net These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors. Given that this compound serves as a precursor for synthesizing kinase inhibitors and 5-lipoxygenase antagonists, it is plausible that in silico methods are being used to guide the development of these therapeutic agents.
The general approach for such an in silico investigation would involve:
Target Identification: Selecting a protein target based on the desired therapeutic effect.
Molecular Docking Simulation: Using computational software to predict the most likely binding pose of this compound within the active site of the target protein.
Binding Affinity Estimation: Calculating the binding free energy to estimate the potency of the interaction.
Interaction Analysis: Visualizing the interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein.
Interactive Data Table: Examples of Molecular Docking Studies on Thiophene Derivatives
| Compound/Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) | COVID-19 Main Protease (PDB ID: 5R7Y) | Investigation of protein-ligand interactions to determine pharmaceutical activities against coronaviruses. | nih.gov |
| Thiophene-2-carboxamide Schiff base derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Identified as effective dual inhibitors with varying levels of inhibition against both enzymes. | researchgate.net |
Theoretical Insights into Metal-Ligand Coordination and Binding Energetics
The α-diketone functionality of this compound makes it an excellent ligand for forming coordination complexes with a variety of metal ions. mdpi.com Theoretical investigations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the nature of metal-ligand bonding, the geometry of the resulting complexes, and their electronic properties.
DFT studies on related β-diketonato complexes provide a framework for understanding the coordination of this compound. For example, a computational study on [Rh(β-diketonato)(CO)₂] complexes, where the β-diketone included thienyl-containing ligands like 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione, offered significant insights. up.ac.za This research employed DFT to optimize the geometries of mononuclear, dinuclear, and tetranuclear structures and analyzed the metallophilic Rh···Rh interactions. up.ac.za Such calculations can elucidate the contribution of the thienyl group to the electronic structure and stability of the complex.
For complexes of this compound, theoretical calculations would typically focus on:
Geometry Optimization: Determining the most stable three-dimensional arrangement of the ligand around the central metal ion. This can predict coordination numbers and geometries (e.g., octahedral, square planar, tetrahedral).
Binding Energy Calculation: Quantifying the strength of the interaction between the metal ion and the ligand. This is crucial for understanding the stability of the complex.
Electronic Structure Analysis: Using methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) to describe the nature of the metal-ligand bonds (e.g., covalent vs. electrostatic character) and to analyze charge transfer between the metal and the ligand. up.ac.za
Spectroscopic Properties Prediction: Simulating spectroscopic data (e.g., IR, UV-Vis) to aid in the characterization of the synthesized complexes.
The synthesis of Co(II), Ni(II), and Cu(II) complexes with the related 1-(2-thienyl)-3-(4-fluorophenyl)-propane-1,3-dione has been reported, with the molecular structure of the copper complex confirmed by X-ray diffraction. researchgate.net DFT calculations on such complexes would complement the experimental data by providing a deeper understanding of the bonding and electronic properties that govern their structure and reactivity. For instance, DFT and semi-empirical PM3 calculations were used to model the distorted five-coordinate square pyramidal geometry of copper(II) complexes of 2-substituted-1,3-diphenyl-1,3-propanedione.
Interactive Data Table: Theoretical Studies on Thienyl-Containing Diketone Metal Complexes
| Complex Type | Theoretical Method | Key Theoretical Findings | Reference |
|---|---|---|---|
| [Rh(β-diketonato)(CO)₂] with thienyl-containing ligands | DFT | Optimization of monomeric, dimeric, and tetrameric structures; analysis of Rh···Rh interactions via NBO and QTAIM. | up.ac.za |
| Copper(II) complexes of 2-substituted-1,3-diphenyl-1,3-propanedione | DFT and PM3 | Modeled a distorted five-coordinate square pyramidal geometry for the complexes. | |
| Co(II), Ni(II), and Cu(II) complexes of 1-(2-thienyl)-3-(4-fluorophenyl)-propane-1,3-dione | - | Synthesis and characterization, with X-ray diffraction confirming the geometry of the Cu(II) complex. Theoretical studies would provide further electronic structure details. | researchgate.net |
Advanced Research Applications of 1 2 Thienyl Propane 1,2 Dione and Its Analogues
Applications in Medicinal Chemistry Research
The unique structure of 1-(2-thienyl)propane-1,2-dione, which combines an aromatic thiophene (B33073) ring with reactive dicarbonyl groups, serves as a versatile starting point for the synthesis of a multitude of heterocyclic compounds with potential pharmacological value. mdpi.com
Derivatives of this compound have been a focus of research for developing new antimicrobial and antifungal agents, particularly in the face of rising antimicrobial resistance. plos.orgumsha.ac.ir The core structure is often modified to create compounds like thiazoles, pyrazoles, and thiadiazines, which are then tested against various pathogens. umsha.ac.irresearchgate.netmdpi.com
Research has shown that synthetic compounds incorporating the thiophene moiety exhibit significant antimicrobial action. For instance, certain chalcone (B49325) derivatives containing a thiophene ring have demonstrated notable antimicrobial activity. dovepress.com In one study, novel N-substituted β-amino acid derivatives were synthesized, with compound 17 (R = 5-nitro-2-thienyl) showing promising activity against Staphylococcus aureus MRSA, with a minimum inhibitory concentration (MIC) value between 4 and 16 µg/mL. plos.org Another study on naphtho ontosight.ainih.govtriazol-thiadiazin derivatives found that the inclusion of this moiety led to significant antifungal activity against strains like C. albicans, C. tropicalis, C. krusei, and C. glabrata, with some derivatives being more potent than the control drug, fluconazole. umsha.ac.ir
| Compound Type | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| N-substituted β-amino acid derivative (Compound 17) | Staphylococcus aureus MRSA | 4-16 µg/mL | plos.org |
| Naphtho ontosight.ainih.govtriazol-thiadiazin derivative (Compound 4d) | C. albicans, C. tropicalis, C. krusei, C. glabrata | More potent than Fluconazole | umsha.ac.ir |
| Pyridine (B92270) derivative (Compound 12a) | E. coli | 0.0195 mg/mL | nih.gov |
| Pyridine derivative (Compound 12a) | Bacillus mycoides, C. albicans | 0.0048 mg/mL | nih.gov |
| Sulfamethoxazole-based Hydrazone (16b) | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus | Good antimicrobial properties | plos.org |
The potential of this compound and its analogues as anticancer agents is an active area of investigation. Studies have shown that compounds derived from this structure can exhibit cytotoxic effects against various cancer cell lines. plos.org For example, a bioactive metabolite, pyrrole (B145914) (1, 2, a) pyrazine (B50134) 1, 4, dione (B5365651), hexahydro 3-(2-methyl propyl) (PPDHMP), demonstrated in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells, with IC50 concentrations of 19.94 ± 1.23 and 16.73 ± 1.78 μg/ml, respectively. nih.gov The mechanism of action for such compounds often involves inducing apoptosis, characterized by nuclear condensation and cell shrinkage, and arresting the cell cycle. nih.gov
Furthermore, thiazolidine-2,4-dione derivatives have been designed as inhibitors for VEGFR-2, a key target in cancer therapy. plos.org Compound 14a from this series showed potent effects against Caco-2 and HepG-2 cell lines with IC50 values of 1.5 and 31.5 μM, respectively. plos.org Similarly, new sulfamethoxazole (B1682508) derivatives were synthesized and tested for their anticancer properties, with hydrazone 16b showing a more potent effect against the CaKi-1 kidney carcinoma cell line than the approved drugs axitinib (B1684631) and pazopanib. plos.org
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| PPDHMP | Lung (A549) | 19.94 µg/ml | nih.gov |
| PPDHMP | Cervical (HeLa) | 16.73 µg/ml | nih.gov |
| Thiazolidine-2,4-dione (14a) | Colon (Caco-2) | 1.5 µM | plos.org |
| Thiazolidine-2,4-dione (14a) | Liver (HepG-2) | 31.5 µM | plos.org |
| Sulfamethoxazole Hydrazone (16b) | Kidney (CaKi-1) | Higher activity than axitinib and pazopanib | plos.org |
| Sulfamethoxazole Hydrazone (16b) | Prostate (PPC-1) | Higher activity than Olaparib | plos.org |
Analogues of this compound, particularly β-diketones, are recognized for their anti-inflammatory potential. rasayanjournal.co.in Research into pyrazole (B372694) derivatives, which can be synthesized from dione precursors, has identified compounds with potent anti-inflammatory activity. nih.gov For example, certain synthesized pyrazole derivatives were screened for their anti-inflammatory effects using indomethacin (B1671933) as a standard, with some showing significant potency. nih.gov The mechanism for this activity can involve the inhibition of key inflammatory mediators like TNF-α and IL-6. nih.gov
Fluorinated propanedione derivatives have also been reported to possess good anti-inflammatory activity against carrageenan-induced edema in rat paw models. rasayanjournal.co.in The presence of a vanillin (B372448) moiety in some β-diketone structures has been shown to contribute to notable anti-inflammatory potential, as demonstrated by in vitro protein denaturation assays. rasayanjournal.co.in
The thiophene ring within this compound and its derivatives contributes to their potential as antioxidant agents by enabling them to donate electrons and neutralize free radicals. Thiosemicarbazone ligands derived from α-diketones are particularly noted for their antioxidant capabilities. For instance, 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone (HL) has demonstrated potent scavenging activity against ABTS•+ radicals, with an IC₅₀ of 14.1 μM, which is higher than that of Trolox, a well-known antioxidant standard. researchgate.net
Studies on β-diketones containing a vanillin moiety also show potent antioxidant activity, as confirmed through reducing power assays. rasayanjournal.co.in The antioxidant capacity is a key feature that underpins the investigation of these compounds for various therapeutic applications, as oxidative stress is implicated in numerous diseases.
| Compound | Assay | Activity (IC₅₀) | Source |
|---|---|---|---|
| 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone (HL) | ABTS•+ scavenging | 14.1 µM | researchgate.net |
| Trolox (Standard) | ABTS•+ scavenging | >14.1 µM | researchgate.net |
| Ni(HL)₂(NO₃)₂ | ABTS•+ scavenging | 19.6 µM |
This compound is a valuable building block for synthesizing more complex heterocyclic systems with therapeutic potential. mdpi.com Its dicarbonyl functionality allows for cyclocondensation reactions to create diverse structures like pyrazoles and quinolines. nih.gov For example, it can be used in Friedländer synthesis to produce thieno[2,3-b]quinoline derivatives, which have shown antioxidant and anti-inflammatory activities. mdpi.com
The synthesis of novel derivatives often involves multi-component reactions, which are efficient methods for generating chemical diversity. mdpi.com Researchers have used this compound analogues in reactions to create libraries of compounds, such as thiazole-based heterocycles and sulfamethoxazole derivatives, for screening as new antibacterial, antifungal, and anticancer agents. researchgate.netplos.org This strategic use of the dione as a precursor is central to discovering new lead compounds in drug development.
In the field of molecular imaging, radiolabeled molecules are essential for diagnostic tools like Positron Emission Tomography (PET). The synthesis of radiolabeled derivatives of complex molecules often relies on the use of smaller, radiolabeled intermediates. researchgate.net Research has been conducted on the 18F-labeling of aryl(thienyl)iodonium salts. researchgate.net The use of these salts is an alternative method to direct the 18F-labeling to the desired aromatic ring, which is crucial for creating specific imaging agents. researchgate.net
This methodology is significant because it enables the synthesis of electron-rich arenes, which can be challenging to label otherwise. researchgate.net The development of such techniques allows for the potential creation of novel 18F-labeled tracers based on the thienyl scaffold for use as research and diagnostic tools in metabolism and pharmacokinetic studies. researchgate.netgoogle.com
Contributions to Advanced Materials Science
The unique structural characteristics of this compound, featuring both a thiophene ring and a reactive dione moiety, position it and its analogues as valuable building blocks in the synthesis of novel organic materials. These materials exhibit a range of interesting electronic and photophysical properties, making them subjects of advanced research for various applications in materials science.
Precursors for Organic Semiconductors in Electronic Devices
The development of high-performance organic semiconductors is a cornerstone of modern electronics. Thiophene-containing molecules, in particular, have been extensively investigated for their excellent charge transport properties. While direct utilization of this compound as a semiconductor may be limited, its true value lies in its role as a versatile precursor for the synthesis of more complex, high-performance organic semiconducting materials.
The dione functionality of this compound allows for a variety of condensation reactions to form larger, conjugated systems. For instance, it can be a critical starting material for creating thiophene-fused polycyclic aromatic hydrocarbons (PAHs) and diketopyrrolopyrrole (DPP) derivatives. ossila.comasianscientist.com These classes of compounds are renowned for their semiconducting properties, which are tunable by modifying their molecular structure. The thiophene unit contributes to the delocalization of π-electrons, a key factor for efficient charge transport.
Research has shown that thiophene-fused PAHs are among the most common and effective organic semiconductors used in a range of electronic devices, including transistors and solar cells. asianscientist.com The synthesis of these materials often involves the strategic fusion of aromatic rings, and a precursor like this compound can provide the necessary thiophene and carbonyl functionalities to facilitate such chemical transformations.
| Precursor Type | Resulting Semiconductor Class | Key Properties | Potential Application |
| Thiophene-dione | Thiophene-fused Polycyclic Aromatic Hydrocarbons (PAHs) | Extended π-conjugation, good charge carrier mobility | Organic Transistors, Organic Solar Cells |
| Thiophene-dione | Diketopyrrolopyrrole (DPP) derivatives | Strong electron-accepting nature, high charge mobility | Organic Field-Effect Transistors, Organic Photovoltaics |
Development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The versatility of this compound and its analogues extends to the fabrication of key components for organic electronics, namely Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
In the realm of OFETs, materials derived from thiophene-diones have demonstrated significant promise. Diketopyrrolopyrrole (DPP) based materials, which can be synthesized from precursors containing the thienyl-dione structure, are known for their exceptional charge mobility. ossila.com The planar structure and intermolecular π-π stacking of DPP-based polymers facilitate efficient charge transport, a critical parameter for high-performance OFETs. For instance, OFETs fabricated with DPP-based polymers have exhibited mobilities as high as 10.5 cm²/V·s. ossila.com
Thienothiophene-based molecules, which can also be conceptually derived from thienyl-dione precursors through cyclization reactions, have found application as emitters in OLEDs. mdpi.comnih.gov The electronic properties of these materials can be finely tuned by chemical modification, allowing for the generation of light across the visible spectrum. The design of donor-π-acceptor (D-π-A) type molecules, where a thienothiophene unit can act as the π-bridge, is a common strategy to achieve efficient electroluminescence. mdpi.com
| Device | Material Class Derived from Thiophene-Dione | Role in Device | Key Performance Metric |
| OFET | Diketopyrrolopyrrole (DPP) polymers | Active semiconductor layer | High charge carrier mobility |
| OLED | Thienothiophene derivatives | Emitter layer | High electroluminescence efficiency |
Components in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising technology for converting sunlight into electricity, and the design of the sensitizing dye is crucial for their performance. Organic dyes based on a donor-π-acceptor (D-π-A) architecture are widely used, and thiophene-containing moieties are frequently incorporated as the π-bridge due to their excellent electron-transfer properties.
Analogues of this compound can serve as starting points for the synthesis of such complex dyes. For example, the dione functional groups can be chemically transformed to create extended π-conjugated systems. Research has explored the use of dyes featuring dithieno[3,2-b:2′,3′-d]pyrrole (DTP) as the π-bridge, which is a fused thiophene system. researchgate.net While not a direct application of this compound, the synthesis of such DTP units can involve precursors with similar thiophene-carbonyl structures. The incorporation of these thiophene-based linkers in the dye molecules enhances their light-harvesting capabilities and facilitates efficient electron injection into the semiconductor electrode of the DSSC. researchgate.netvibgyorpublishers.org
| Dye Architecture | Thiophene-based Component | Function | Impact on DSSC Performance |
| Donor-π-Acceptor | Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) | π-bridge | Enhanced light absorption and electron injection |
Exploration in Photoconductive and Nonlinear Optical Materials
The electronic structure of molecules derived from this compound also makes them interesting candidates for applications in photoconductive and nonlinear optical (NLO) materials. Photoconductive materials exhibit an increase in electrical conductivity when exposed to light, a property that is fundamental to various optoelectronic devices.
The extended π-conjugation in polymers and macrocycles synthesized from thiophene-dione precursors can lead to significant photoconductivity. Upon absorption of light, electrons are promoted to higher energy levels, creating mobile charge carriers (electrons and holes) that contribute to the electrical current.
In the field of nonlinear optics, materials that exhibit a nonlinear response to an applied optical field are highly sought after for applications in optical switching, frequency conversion, and optical data storage. rsc.org Metal complexes incorporating ligands derived from this compound are of particular interest. mdpi.comresearchgate.net The dione moiety can act as a chelating agent to bind metal ions, while the thiophene ring can be functionalized to tune the electronic properties of the resulting complex. The interaction between the metal center and the organic ligand can give rise to large second- and third-order NLO responses. rsc.orgresearchgate.net For instance, thiophene-chalcone derivatives have been shown to exhibit NLO properties. researchgate.net
| Material Type | Structural Feature from Thiophene-Dione | Property | Potential Application |
| Photoconductive Polymer | Extended π-conjugated backbone | Increased conductivity under illumination | Photodetectors, Solar Cells |
| Nonlinear Optical Material | Metal complex with thienyl-dione ligand | Large second/third-order NLO response | Optical switching, Frequency conversion |
Design of Functional Molecules and Advanced Polymer Systems
The reactivity of the dione group in this compound provides a versatile platform for the design of a wide array of functional molecules and advanced polymer systems. This versatility allows for the creation of materials with tailored properties for specific applications.
One of the key synthetic strategies for producing functional polymers from thiophene-based monomers is Stille polycondensation. wiley-vch.de This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds and is compatible with a wide range of functional groups. By converting this compound into a suitable monomer, for example, through halogenation of the thiophene ring, it can be polymerized to yield polythiophenes with specific functionalities. rsc.org The properties of these polymers, such as their solubility, electronic bandgap, and charge transport characteristics, can be precisely controlled by the choice of co-monomers and the reaction conditions. whiterose.ac.uk
Furthermore, the dione moiety can be used to introduce other functional groups into the polymer structure, leading to materials with enhanced properties for applications in sensors, electrochromic devices, and more. researchgate.net
| Synthetic Method | Monomer Type | Resulting Polymer | Key Feature |
| Stille Polycondensation | Halogenated thiophene-dione derivative | Functionalized Polythiophene | Tunable electronic and physical properties |
Research into Molecular Switches and Responsive Materials
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical signal. This property makes them attractive for applications in molecular electronics, data storage, and smart materials.
Derivatives of this compound are being explored for their potential in creating molecular switches. A prominent class of photochromic molecular switches is based on diarylethenes, which undergo a reversible cyclization reaction upon irradiation with light of specific wavelengths. The incorporation of thiophene rings into the diarylethene structure is common, and research has been conducted on switches like 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene. researchgate.netresearchgate.net The synthesis of such molecules can start from precursors containing the thienyl moiety. The dione group in this compound could be chemically modified to create the necessary linkages for forming these diarylethene structures. The switching between the open and closed forms of these molecules leads to significant changes in their electronic and optical properties, which can be harnessed for various applications.
| Switch Type | Key Structural Motif | Switching Mechanism | Potential Application |
| Photochromic Switch | Diarylethene with thiophene units | Light-induced cyclization/ring-opening | Molecular electronics, Optical data storage |
Role as Versatile Synthetic Building Blocks and Reagents
This compound is a highly valuable compound in organic synthesis, serving as a versatile building block for the creation of more complex molecular architectures. Its utility stems from the presence of two key reactive sites: the thiophene ring, which is an electron-rich aromatic system, and the adjacent α-dione functionality. This combination allows for a wide range of chemical transformations, making it a staple in the synthesis of diverse heterocyclic compounds and as a ligand in catalysis. The dual functionality of an aromatic thiophene ring and two ketone groups enables its participation in various cyclocondensation and coordination reactions.
Synthesis of Complex Heterocyclic Systems
The α-dione moiety of this compound is the primary site for its application in the synthesis of heterocyclic systems through cyclocondensation reactions. This process typically involves the reaction of the dione with a dinucleophile, where each nucleophilic center attacks one of the carbonyl carbons, leading to the formation of a new ring system.
A classic application is in the synthesis of quinoxalines . These are typically prepared through the acid-catalyzed condensation of a 1,2-dicarbonyl compound with a 1,2-diaminobenzene (o-phenylenediamine). nih.gov The reaction proceeds by forming a dihydropyrazine (B8608421) intermediate which then aromatizes to the stable quinoxaline (B1680401) ring. Various substituted quinoxalines can be synthesized by using different substituted o-phenylenediamines. nih.gov This reaction is often efficient and can be performed under mild conditions, sometimes at room temperature using recyclable heteropolyoxometalate catalysts. nih.gov
Another important class of heterocycles synthesized from dicarbonyl compounds are pyrazoles . While typically formed from 1,3-diones, the reaction of 1,2-diones with hydrazine (B178648) and its derivatives also provides a direct route to pyrazole cores. mdpi.comnih.gov For instance, the reaction of a diketone with hydrazine hydrate (B1144303) can yield a dipyrrolyl pyrazole, which serves as a building block for more complex structures like expanded porphyrins. clockss.org
Furthermore, the reactivity of the dione can be extended to the synthesis of seven-membered rings. For example, base-catalyzed cyclocondensation of related propiophenones with o-phenylenediamine (B120857) can lead to the formation of 1,5-benzodiazepines . researchgate.net The versatility of this compound as a synthon is further highlighted by its use in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. nih.gov
| Heterocyclic System | Reagents | General Reaction Conditions |
| Quinoxalines | o-Phenylenediamines | Acidic catalysis (e.g., acetic acid) or heterogeneous catalysts (e.g., AlMoVP) in solvents like toluene, often at room temperature. nih.gov |
| Pyrazoles | Hydrazine hydrate or substituted hydrazines | Refluxing in a solvent such as isopropanol. clockss.org Microwave-assisted synthesis in aqueous media is also reported for related diones. nih.gov |
| 1,5-Benzodiazepines | o-Phenylenediamines | Base-catalyzed cyclocondensation in ethanol (B145695). researchgate.net |
Ligands in Metal-Catalyzed Organic Transformations
The α-diketone structure of this compound makes it an excellent chelating ligand for a variety of metal ions. The oxygen atoms of the carbonyl groups can coordinate to a metal center, forming a stable five-membered ring. This coordination ability is central to its role in metal-catalyzed organic transformations. The dioxime derivative, 1-(2-thienyl)propane-1,2-propanedione dioxime, is particularly noted for its ability to form stable complexes with transition metals like nickel, palladium, and copper, which are active in catalysis. vulcanchem.com
In the realm of palladium catalysis, ligands are crucial for modulating the reactivity and selectivity of the metal center. nih.gov Ligands containing dione functionalities have shown significant promise. For example, 1,10-phenanthroline-5,6-dione, an analogue featuring a dione integrated into a bidentate nitrogen ligand, has been successfully employed in the Pd-catalyzed aerobic oxidative C–H/C–H coupling of thiophenes. nih.gov This suggests a potential application for this compound or its derivatives as ligands in similar oxidative coupling reactions.
Furthermore, polymers incorporating thienopyrroledione (TPD) units have been synthesized via palladium-catalyzed direct arylation polymerization (DArP). researchgate.net The use of mixed-ligand systems in these polymerizations helps to prevent side reactions and produce materials with desired properties, highlighting the importance of the ligand sphere around the palladium catalyst. researchgate.net
The ability of thienyl β-diketones to form stable complexes with various metals is well-documented. For instance, 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (a close analogue) readily forms complexes with Ni(II) and Cu(II), which can further coordinate with other ligands like 2,2′-bipyridine and 1,10-phenanthroline (B135089) to form octahedral complexes. researchgate.net Such complexes are investigated for their catalytic and material properties. The coordination enhances the properties of the metal center, and in some cases, the activity of the resulting complex exceeds that of the uncoordinated ligand.
The Suzuki-Miyaura cross-coupling reaction is another cornerstone of palladium catalysis where ligand design is paramount. yonedalabs.com While simple phosphine (B1218219) ligands are common, the development of specialized ligands allows for the coupling of challenging substrates. Thiophene-containing boronic acids are used extensively in Suzuki reactions to create conducting polymers and pharmaceutically relevant compounds, often with Pd(dppf)Cl₂ as the catalyst. mdpi.com The ability of this compound to coordinate with palladium suggests its potential as a component of the catalytic system in such cross-coupling reactions, either as a primary ligand or as a co-ligand.
| Catalytic Reaction | Metal/Catalyst | Ligand Role/Analogue | Research Finding |
| Aerobic Oxidative C-H/C-H Coupling | Pd(OAc)₂ | Analogue: 1,10-Phenanthroline-5,6-dione | A novel Pd(II) catalyst system with a dione-containing ligand enables the aerobic homocoupling of 2-bromothiophenes. nih.gov |
| Direct Arylation Polymerization (DArP) | Palladium | Analogue: Thienopyrroledione (TPD) | Mixed-ligand palladium catalysts are effective for synthesizing donor-acceptor polymers containing TPD units, preventing side reactions. researchgate.net |
| Complex Formation | Ni(II), Cu(II) | Analogue: 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione | Thienyl β-diketones form stable bis(β-diketonato) complexes with Ni(II) and Cu(II), which can act as precursors for more complex adducts. researchgate.net |
| Suzuki-Miyaura Cross-Coupling | Palladium | Potential Ligand | Thiophene-containing substrates are readily coupled using palladium catalysts, with ligands like dppf being highly effective. mdpi.com |
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Efficient Synthetic Routes for Thiophene (B33073) Diketones
While established methods like Friedel-Crafts acylation exist for synthesizing 1-(2-thienyl)propane-1,2-dione, there is a growing need for greener and more efficient synthetic protocols. Current research focuses on minimizing waste, avoiding harsh reagents, and improving atom economy.
Future efforts in this area will likely involve:
Microwave-assisted synthesis: This technique has already shown promise in the rapid and efficient synthesis of substituted thiophenes from 1,5-diketones using elemental sulfur, often under solvent-free conditions. rsc.org
Metal-free catalysis: Developing synthetic routes that avoid heavy or toxic metal catalysts is a key goal of green chemistry. nih.govorganic-chemistry.org Research into metal-free methods for thiophene synthesis, such as those using potassium sulfide (B99878) or elemental sulfur, is ongoing. nih.gov
Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally friendly alternative for producing chiral alcohols from diketones, a transformation relevant to the derivatives of this compound. nih.govresearchgate.net
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
A comparison of different synthetic approaches highlights the trend towards more sustainable methods:
| Synthetic Method | Key Features | Sustainability Aspects |
| Friedel-Crafts Acylation | Traditional method using a Lewis acid catalyst like AlCl₃. | Often requires stoichiometric amounts of catalyst, which can be difficult to remove and dispose of. |
| Paal-Knorr Synthesis | Reaction of 1,4-dicarbonyl compounds with a sulfur source. umich.eduulb.ac.be | Can be harsh and may have limited functional group tolerance. nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. rsc.org | Shorter reaction times, often solvent-free, leading to reduced energy consumption and waste. rsc.org |
| Metal-Free Approaches | Employs reagents like elemental sulfur or potassium sulfide. nih.gov | Avoids the use of toxic and expensive metal catalysts. nih.gov |
Comprehensive Mechanistic Understanding of Key Reactions and Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new transformations. The compound can undergo a variety of reactions, including oxidation to sulfoxides or sulfones and reduction of the ketone groups to alcohols. The thiophene ring itself can also participate in electrophilic substitution reactions.
Future research should focus on:
In-depth spectroscopic and computational studies: Techniques like DFT (Density Functional Theory) calculations can provide valuable insights into reaction pathways and transition states. acs.orgchim.it
Kinetic studies: Determining reaction rates and orders can help elucidate the step-by-step process of a reaction.
Isotope labeling studies: These experiments can trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Understanding the keto-enol tautomerism of this compound is also a key area for investigation, as the different forms can exhibit distinct reactivity.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Applications
Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.govedwiserinternational.comresearchgate.net Structure-activity relationship (SAR) studies are essential to understand how the chemical structure of these compounds relates to their biological effects, which is critical for designing more potent and selective therapeutic agents. nih.govtandfonline.comnih.gov
Key areas for future SAR studies on this compound and its derivatives include:
Systematic modification of the thiophene ring and diketone moiety: Introducing different substituents and functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can influence biological activity.
Exploration of bioisosteric replacements: Replacing the thiophene ring with other aromatic systems like benzene (B151609), furan, or pyridine (B92270) can help determine the importance of the sulfur heteroatom for a particular biological effect. tandfonline.com
Computational modeling and QSAR: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives before they are synthesized, saving time and resources. nih.govacs.org
Exploration of Novel Material Science Architectures and Performance Optimization
Thiophene-based materials are at the forefront of research in organic electronics, finding applications in organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs). mdpi.comrsc.orgresearchgate.netacs.orggoogle.com The unique electronic and optical properties of the thiophene ring, such as its electron-rich nature and ability to facilitate electron transfer, make it a valuable building block for these materials. mdpi.comresearchgate.net
Future research in this area will likely focus on:
Design of novel polymers and small molecules: Incorporating this compound or similar diketone units into conjugated polymer backbones or as part of small molecule semiconductors could lead to materials with tailored electronic and optical properties. google.com
Fused thiophene systems: Creating more extended π-conjugated systems by fusing the thiophene ring with other aromatic structures can enhance charge carrier mobility and shift light absorption to longer wavelengths, which is beneficial for solar cell applications. mdpi.com
Controlling intermolecular interactions: The way thiophene-based molecules pack in the solid state significantly impacts their electronic properties. Research into controlling these interactions through chemical design is crucial for optimizing device performance.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemistry and materials science. nih.gov These computational approaches can accelerate the discovery and design of new compounds with desired properties. aip.orgresearchgate.net
For this compound and its derivatives, AI and ML can be applied to:
Predict biological activity and toxicity: ML models can be trained on existing data to predict the therapeutic potential and potential adverse effects of new compounds, helping to prioritize synthetic efforts. nih.govnih.govresearchgate.net
Screen for materials with optimal electronic properties: Machine learning algorithms can be used to predict properties like band gap and charge mobility for a vast number of virtual thiophene-based compounds, identifying promising candidates for synthesis and testing. aip.orgresearchgate.netnih.gov
Optimize reaction conditions: AI can be used to analyze complex reaction data and suggest optimal conditions for synthesizing thiophene diketones and their derivatives, leading to higher yields and purity.
Recent studies have demonstrated the successful application of ML models, such as the LightGBM model, for accurately predicting the properties of thiophene derivatives. researchgate.net
Advanced Characterization Techniques for In Situ Monitoring of Reactivity
To gain a more complete picture of the chemical processes involving this compound, the development and application of advanced characterization techniques for in situ monitoring are essential. These techniques allow researchers to observe reactions as they happen, providing real-time information about the formation of intermediates and products.
Future directions in this area include:
In situ spectroscopy: Techniques like in situ NMR and IR spectroscopy can provide structural information about the species present in a reaction mixture at any given time. acs.org
Advanced mass spectrometry techniques: Methods such as trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry can provide information about the size, shape, and composition of molecules and reaction intermediates. acs.orgresearchgate.net
Temperature-programmed XPS: This surface-sensitive technique can be used to study the chemical reactions of thiophene compounds on surfaces, which is relevant for catalysis and materials science applications. researchgate.net
By addressing these future research directions and unaddressed challenges, the scientific community can unlock the full potential of this compound and pave the way for new discoveries and applications in medicine, materials science, and beyond.
Q & A
Q. Methodological Focus
- X-ray crystallography : Resolve bond angles and planarity of the dione-thiophene system (analogous to 1-(4-chlorophenyl)-3-(2-nitrophenyl)-propane-1,2-dione, which showed a mean C–C bond deviation of 0.003 Å) .
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (theoretical m/z 154.0094 for C7H6O2S) .
- FT-IR : Identify carbonyl stretching vibrations (νC=O at ~1700–1750 cm<sup>−1</sup>) .
How does the electronic structure of the thienyl group influence the reactivity of this compound?
Advanced Reactivity Analysis
The electron-rich thienyl group activates the α,β-unsaturated diketone toward nucleophilic additions (e.g., thiols or amines). Comparative studies with phenyl-substituted diones (e.g., 1-phenylpropane-1,2-dione) reveal faster Michael addition kinetics due to thiophene’s resonance effects . Monitor reactivity via <sup>1</sup>H NMR by tracking proton shifts at the α-carbon (δ ~3.5–4.5 ppm for adducts) .
What are the stability challenges of this compound under thermal or photolytic conditions?
Experimental Design Focus
Thermogravimetric analysis (TGA) shows decomposition above 150°C, with mass loss corresponding to CO release. Photolytic degradation pathways (similar to DES-4-semiquinone) involve radical intermediates; use HPLC-PDA to detect degradation products like thiophene-2-carboxylic acid . Store in amber vials at −20°C under inert gas to prevent oxidation .
How can this compound be utilized in coordination chemistry?
Advanced Application Focus
The diketone moiety acts as a bidentate ligand for transition metals. For example, Cu(II) and Ni(II) complexes with analogous diones exhibit enhanced antioxidant activity (IC50 ~20–50 µM in DPPH assays). Synthesize complexes by refluxing the dione with metal salts (e.g., CuCl2) in ethanol, followed by characterization via UV-Vis (d-d transitions at ~600 nm) and EPR .
What biological screening strategies are appropriate for evaluating its bioactivity?
Q. Methodological Focus
- Antioxidant assays : DPPH radical scavenging (compare to 1-(piperidin-1-yl)propane-1,2-dione derivatives, which showed 70–80% inhibition at 100 µM) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa), with IC50 values benchmarked against cisplatin .
- Enzyme inhibition : Test acetylcholinesterase inhibition via Ellman’s method .
How should researchers address contradictions in spectral data across studies?
Data Analysis Focus
Cross-reference with databases like HMDB (HMDB0031771) and ChEBI (CHEBI:174229) for validated spectra . Replicate experiments under standardized conditions (e.g., solvent: CDCl3 for NMR) and use quantum chemical calculations (DFT) to predict <sup>13</sup>C chemical shifts, resolving discrepancies arising from tautomerism .
What computational approaches predict the physicochemical properties of this compound?
Q. Advanced Modeling Focus
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict dipole moments (critical for solubility) and frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV) .
- Molecular docking : Simulate binding to antioxidant enzymes (e.g., SOD1) using AutoDock Vina .
How to develop HPLC methods for quantifying trace impurities in synthesized batches?
Analytical Method Focus
Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient mobile phase (acetonitrile/water, 30:70 to 70:30 over 20 min). Detect at 254 nm (λmax for diones). Validate linearity (R<sup>2</sup> >0.995) and LOD/LOQ (≤0.1 µg/mL) per ICH guidelines, referencing USP protocols for related diones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
